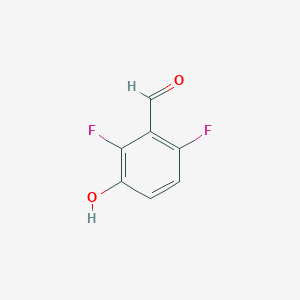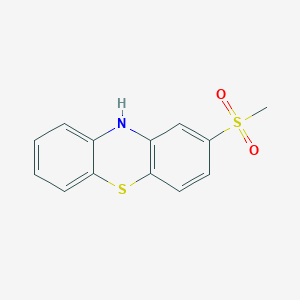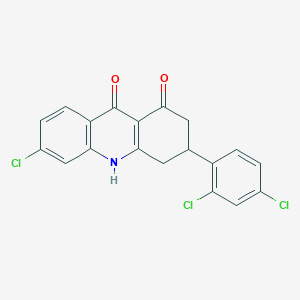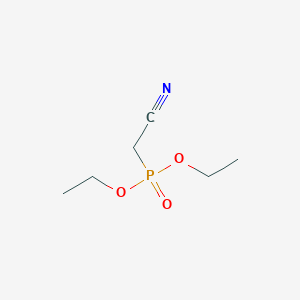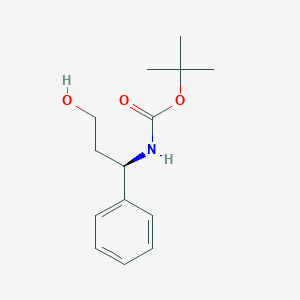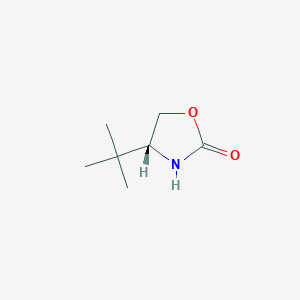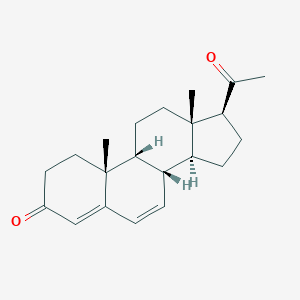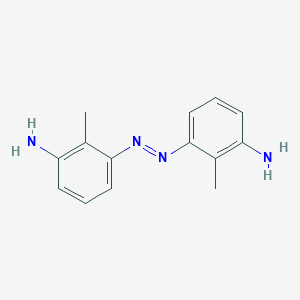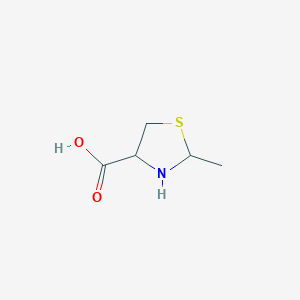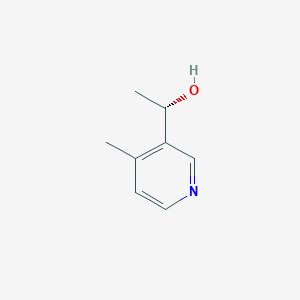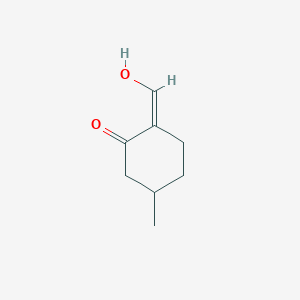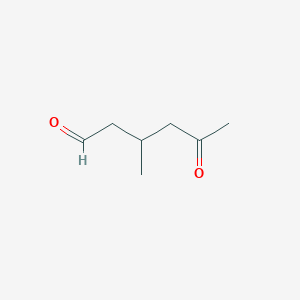
3-Methyl-5-oxohexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-oxohexanal, also known as 3-Methyl-5-hexenal, is a volatile organic compound that is commonly found in fruits, vegetables, and other plant-based foods. It is a member of the aldehyde family and has a strong, pungent odor. This compound has been the subject of numerous scientific studies, and its potential applications in various fields have been explored.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-oxohexanal is not fully understood, but it is believed to act as an activator of certain receptors in the olfactory system. This leads to the perception of a strong, pungent odor. In addition, this compound has been shown to have some antimicrobial properties, which may contribute to its use as a pesticide.
Biochemische Und Physiologische Effekte
3-Methyl-5-oxohexanal has been shown to have some biochemical and physiological effects. In one study, it was found to have a significant inhibitory effect on the growth of certain bacteria, including E. coli and Staphylococcus aureus. In addition, this compound has been shown to have some antioxidant properties, which may contribute to its potential health benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-5-oxohexanal in lab experiments is its strong, pungent odor, which makes it easy to detect and measure. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its volatility, which can make it difficult to handle and store.
Zukünftige Richtungen
There are many potential future directions for research on 3-Methyl-5-oxohexanal. One area of interest is its potential use as a natural pesticide and insect repellent. Another area of interest is its potential health benefits, particularly its antioxidant properties. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
There are several methods for synthesizing 3-Methyl-5-oxohexanal, but the most common one involves the oxidation of 3-Methyl-5-oxohexanalexen-1-ol. This can be achieved using various oxidizing agents such as potassium permanganate, chromium trioxide, or sodium hypochlorite. The reaction is typically carried out under mild conditions and can be scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-oxohexanal has been extensively studied for its potential applications in various fields. In the food industry, it is used as a flavoring agent in many products, including baked goods, candies, and beverages. It is also used as a fragrance in perfumes and cosmetics. In addition, this compound has been studied for its potential use as a pesticide and insect repellent.
Eigenschaften
CAS-Nummer |
146430-52-6 |
|---|---|
Produktname |
3-Methyl-5-oxohexanal |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
3-methyl-5-oxohexanal |
InChI |
InChI=1S/C7H12O2/c1-6(3-4-8)5-7(2)9/h4,6H,3,5H2,1-2H3 |
InChI-Schlüssel |
YSJGFZKUCZEJSW-UHFFFAOYSA-N |
SMILES |
CC(CC=O)CC(=O)C |
Kanonische SMILES |
CC(CC=O)CC(=O)C |
Synonyme |
Hexanal, 3-methyl-5-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)
